7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound characterized by the fusion of pyridine, triazole, and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including potential anticancer and antimicrobial properties. The molecular formula of this compound is C₉H₈N₆O, with a molecular weight of 216.2 g/mol. It is classified as a heterocyclic aromatic compound, which often exhibits significant pharmacological effects.
The synthesis of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions.
Key steps in the synthesis may involve:
In an industrial context, large-scale production may utilize continuous flow reactors and automated synthesis platforms to optimize efficiency and reduce costs.
The molecular structure of 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features:
The compound has a melting point that varies based on purity but generally falls within a defined range indicative of its crystalline nature. Spectroscopic data (NMR, IR) can confirm the presence of functional groups such as amino and methyl substituents.
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical transformations:
Typical reagents include:
The mechanism of action for 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is primarily associated with its ability to interact with specific molecular targets such as enzymes or receptors.
Upon binding to these targets:
Relevant data analyses often include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structure and purity.
7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific applications:
The compound 7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to a class of nitrogen-dense heterocycles characterized by fused tricyclic frameworks. Its core structure integrates:
Table 1: Structural Descriptors of Key Pyrido-Triazolo-Pyrimidine Variants
Compound Name | CAS Registry No. | Molecular Formula | Core Substituents |
---|---|---|---|
7-Amino-2-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one | 924834-86-6 | C₉H₈N₆O | 2-CH₃, 7-NH₂, 6-C=O |
7-Amino-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one | 1211268-44-8 | C₉H₈N₆O | 5-CH₃, 7-NH₂, 6-C=O |
7-Aminopyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one | 908553-83-3 | C₈H₆N₆O | 7-NH₂, 6-C=O (unsubstituted at C2) |
Isomeric differences significantly influence bioactivity. For example, methylation at C2 (vs. C5) enhances steric complementarity in kinase ATP-binding pockets due to proximity to hydrophobic regions [3] [4]. The canonical SMILES string Cc1nc2ncc3c(=O)n(N)ccc3n2n1
confirms regiochemistry, while InChIKey ZZKQDJNCCBTUMJ-UHFFFAOYSA-N
provides a unique identifier for structural verification [1]. Computational analyses predict moderate water solubility (LogP ≈ -0.32) and high polar surface area (85.3 Ų), suggesting blood-brain barrier penetrability potential [7].
Triazolo-fused pyrimidines emerged in the 1970s as purine bioisosteres, exploiting conserved hydrogen-bonding motifs in enzyme binding sites. Key developmental phases include:
Table 2: Milestones in Triazolopyrimidine Drug Discovery
Era | Therapeutic Focus | Key Structural Innovations | Clinical Impact |
---|---|---|---|
1980s | Anti-infectives | Triazolothiadiazines with aryl sulfonyl groups | Broad-spectrum antibiotics (e.g., vs. S. aureus) |
2000s | Anticancer agents | Pyrazolo[3,4-d]pyrimidines mimicking purine geometry | CDK inhibitors (e.g., dinaciclib) |
2020s | Neurotherapeutics | 7-Amino-triazolopyrimidines with C2 alkyl groups | CK1δ inhibitors in Phase I/II trials |
Recent advances leverage scaffold hybridization—e.g., embedding triazolopyrimidine within pyrido[3,4-e] systems—to enhance selectivity for disease-relevant kinases while maintaining metabolic stability [2] [9].
The 7-amino-2-methyl derivative exhibits dual mechanistic relevance in neurodegeneration via kinase inhibition and cyclic nucleotide modulation:
Table 3: Biological Activities of Triazolopyrimidine Analogs in Neurodegenerative Pathways
Compound Class | Primary Target | Biological Activity | Relevance to Neurodegeneration |
---|---|---|---|
7-Amino-2-thienyltriazolo[1,5-a][1,3,5]triazines | CK1δ | IC₅₀ = 2.08 µM; passive BBB permeation (PAMPA-BBB > 4.0 × 10⁻⁶ cm/s) | Reduces TDP-43 aggregation in ALS models |
4-[[(7-Aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ols | CDK12/13 | IC₅₀ < 100 nM; in vivo neuroprotection in Aβ₁₋₄₂ rats | Restores synaptic plasticity in AD |
7-Amino-2-methylpyrido-triazolopyrimidines | CK1δ/PDE1 | Predicted IC₅₀ = 1–10 µM; LogP = 2.1 (calculated) | Dual targeting of tau phosphorylation and CREB signaling |
Molecular modeling confirms conserved interactions: The carbonyl at C6 and amino group at N7 anchor the scaffold in the ATP pocket, while the 2-methyl group occupies a hydrophobic subpocket near Leu83 in CK1δ [2] [9]. This multi-target engagement positions the compound as a promising lead for diseases like AD, PD, and ALS, where kinase dysregulation and neuroinflammation converge [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7